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Compound of Interest

Compound Name: 2-Dodecanone

Cat. No.: B165319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
dodecanone, a saturated ketone with applications as a flavoring agent and fragrance

ingredient.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with generalized experimental protocols for these

analytical techniques.

Spectroscopic Data Summary
The spectroscopic data for 2-dodecanone is crucial for its identification and characterization in

various matrices. The following tables summarize the key data points obtained from ¹H NMR,

¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Dodecanone[2]
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Chemical Shift (ppm) Multiplicity Assignment

2.41 t -CH₂-C(=O)-

2.13 s CH₃-C(=O)-

1.56 quintet -CH₂-CH₂-C(=O)-

1.25 m -(CH₂)₇-

0.88 t CH₃-(CH₂)₇-

Solvent: CDCl₃, Frequency: 400 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data for 2-Dodecanone[2]

Chemical Shift (ppm) Assignment

209.3 C=O

43.9 -CH₂-C(=O)-

31.9 -(CH₂)ₙ-

29.8 -(CH₂)ₙ-

29.5 -(CH₂)ₙ-

29.4 -(CH₂)ₙ-

29.3 -(CH₂)ₙ-

24.0 -CH₂-CH₂-C(=O)-

22.7 -CH₂-CH₃

14.1 CH₃-

Solvent: CDCl₃, Frequency: 22.53 MHz[2]

Infrared (IR) Spectroscopy Data
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IR spectroscopy is used to identify the functional groups present in a molecule. The most

prominent feature in the IR spectrum of 2-dodecanone is the strong absorption due to the

carbonyl (C=O) group.

Table 3: IR Spectroscopic Data for 2-Dodecanone

Wavenumber (cm⁻¹) Description

~1715
C=O stretch (characteristic for a saturated

aliphatic ketone)[3]

~2920, ~2850 C-H stretch (alkane)

~1465 C-H bend (alkane)

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry (GC-MS) Data for 2-Dodecanone[2]

m/z Relative Intensity (%) Assignment

58 99.99
McLafferty rearrangement

product

43 86.58 [CH₃CO]⁺

71 27.85 Alpha cleavage

59 31.93

41 25.55

Ionization: Electron Ionization (EI)[2]

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of ketones.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-20 mg of 2-dodecanone in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the

spectrometer's autosampler or manually insert it into the magnet.

Data Acquisition:

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to optimize its homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift axis using the TMS signal.

Integrate the peaks in the ¹H NMR spectrum.

Sample Preparation Data Acquisition Data Processing

Dissolve 2-Dodecanone
in CDCl3 with TMS Lock & Shim Acquire 1H & 13C FID Fourier Transform Phase & Calibrate Peak Integration (1H) Final Spectrum
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Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

IR Spectroscopy Protocol
Sample Preparation: For a liquid sample like 2-dodecanone, a thin film can be prepared by

placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) plates.

Instrument Setup: Place the salt plates in the spectrometer's sample holder.

Data Acquisition:

Acquire a background spectrum of the clean salt plates.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to generate the final transmittance or absorbance spectrum.

Sample Preparation Data Acquisition Data Processing

Prepare Thin Film
on KBr/NaCl Plates

Acquire Background
Spectrum

Acquire Sample
Spectrum Background Subtraction Final Spectrum

Click to download full resolution via product page

IR Spectroscopy Experimental Workflow

Mass Spectrometry (GC-MS) Protocol
Sample Preparation: Prepare a dilute solution of 2-dodecanone in a volatile solvent such as

dichloromethane or hexane.

Instrument Setup:
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Set the gas chromatograph (GC) parameters (e.g., column type, temperature program,

carrier gas flow rate) to achieve good separation.

Set the mass spectrometer (MS) parameters (e.g., ionization mode - Electron Ionization,

mass range).

Data Acquisition:

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

The compound will be separated by the GC and then introduced into the MS for ionization

and analysis.

Data Processing: The instrument software will generate a chromatogram and a mass

spectrum for the eluting compound. The mass spectrum can be compared to spectral

libraries for identification.

Sample Preparation Data Acquisition Data Analysis

Prepare Dilute Solution Inject into GC-MS Separation (GC) Ionization & Detection (MS) Chromatogram & Mass Spectrum Library Comparison Compound Identification

Click to download full resolution via product page

GC-MS Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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